molecular formula C17H17N5O3S2 B2848286 N-(2-methoxyethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892732-55-7

N-(2-methoxyethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2848286
CAS RN: 892732-55-7
M. Wt: 403.48
InChI Key: SVTXFCXYNLZWGY-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,3]triazolo[1,5-a]pyrimidines . These are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring system contains carbon, nitrogen, and sulfur atoms .


Synthesis Analysis

The synthesis of related [1,2,3]triazolo[1,5-a]pyrimidines has been reported in the literature . The Dimroth rearrangement, which involves the isomerization of heterocycles, is one method that has been used in the synthesis of condensed pyrimidines .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[1,5-a]pyrimidines can be determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction in the chemistry of [1,2,3]triazolo[1,5-a]pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of electron-withdrawing groups can facilitate the opening of the ring in the Dimroth rearrangement .

Future Directions

The study of [1,2,3]triazolo[1,5-a]pyrimidines and related compounds is an active area of research, with potential applications in the development of new drugs . Future work could involve further exploration of the synthesis, properties, and biological activity of these compounds.

properties

IUPAC Name

N-(2-methoxyethyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-11-3-5-12(6-4-11)27(23,24)17-16-19-15(18-8-9-25-2)14-13(7-10-26-14)22(16)21-20-17/h3-7,10H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTXFCXYNLZWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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